(5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and the thiazolidinone ring structure contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions One common method includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrazole moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The presence of fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another fluorine-containing compound with potential biological activities.
Disilane-bridged architectures: Compounds with unique electronic properties due to the presence of Si-Si bonds.
Uniqueness
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, pyrazole moiety, and fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
623935-60-4 |
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Molecular Formula |
C26H17F2N3OS2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H17F2N3OS2/c27-20-10-6-17(7-11-20)15-30-25(32)23(34-26(30)33)14-19-16-31(22-4-2-1-3-5-22)29-24(19)18-8-12-21(28)13-9-18/h1-14,16H,15H2/b23-14- |
InChI Key |
TVBVWFFYHNJMSV-UCQKPKSFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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